Acridine mustard

Description

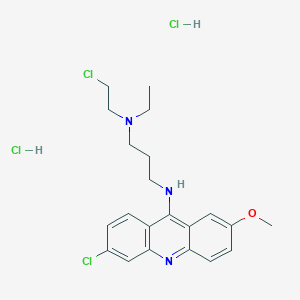

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N3O.2ClH/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21;;/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGOWIIEVDAYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O.2ClH, C21H27Cl4N3O | |

| Record name | ICR 170 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073893 | |

| Record name | 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Icr 170 appears as yellow crystalline or chunky solid. (NTP, 1992), Yellow solid; [CAMEO] | |

| Record name | ICR 170 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acridine mustard | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

146-59-8 | |

| Record name | ICR 170 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acridine mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-[[3-[(2-chloroethyl)ethylamino]propyl]amino]-2-methoxyacridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE MUSTARD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I3A3407T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

464 to 465 °F (decomposes) (NTP, 1992) | |

| Record name | ICR 170 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Acridine Mustards in DNA Cross-Linking: A Mechanistic and Experimental Guide

Executive Summary Acridine mustards represent a unique class of DNA-directed alkylating agents that fuse a DNA-intercalating pharmacophore (acridine) with a reactive alkylating moiety (nitrogen mustard). Unlike simple nitrogen mustards (e.g., mechlorethamine) that rely on passive diffusion and random collision, acridine mustards utilize the acridine ring system to "anchor" the molecule within the DNA helix. This intercalation event increases the local effective concentration of the alkylating group near nucleophilic DNA bases, significantly enhancing cross-linking efficiency. This guide details the molecular mechanics of this interaction, the specific nature of the lesions formed, and the gold-standard protocols for their detection and characterization.

Molecular Architecture & Mechanism of Action

The efficacy of acridine mustards (e.g., ICR-191, Quinacrine Mustard) stems from their dual-mode interaction with the DNA double helix.

The Anchoring Effect

The acridine chromophore acts as a "mutagen interceptor" or delivery vehicle. It inserts between base pairs (intercalation), stabilized by

Alkylation and Cross-Linking

Once anchored, the bis(2-chloroethyl)amine group undergoes intramolecular cyclization to form a highly reactive aziridinium ion.

-

Monoadduct Formation: The aziridinium ion attacks the most nucleophilic site available, typically the N7 position of Guanine (G-N7) .

-

Cross-Link Formation: If the linker length and geometry permit, the second chloroethyl arm cyclizes and attacks a base on the opposite strand (Interstrand Cross-Link, ICL) or the same strand (Intrastrand Cross-Link).

Critical Specificity Note: While G-N7 is the canonical target, varying the linker length between the acridine and the mustard can shift specificity. For instance, longer linkers in acridine half-mustards have been shown to shift preference toward Adenine N1 or N3 adducts [1].

Mechanistic Pathway Visualization

Figure 1: Kinetic pathway of acridine mustard DNA interaction, progressing from reversible intercalation to irreversible covalent cross-linking.

Experimental Characterization: Detection of Interstrand Cross-Links

The most definitive method for verifying Interstrand Cross-Links (ICLs) is Alkaline Agarose Gel Electrophoresis . Under alkaline conditions (pH > 12), hydrogen bonds between base pairs are disrupted. Non-crosslinked DNA denatures into single strands, while cross-linked DNA is covalently tethered and migrates as a higher molecular weight species.

Protocol: Alkaline Agarose Gel Electrophoresis

Objective: To quantify the percentage of DNA cross-linked by acridine mustard treatment.

Reagents:

-

Alkaline Running Buffer: 30 mM NaOH, 1 mM EDTA (Freshly prepared).

-

Alkaline Loading Dye: 50 mM NaOH, 1 mM EDTA, 2.5% Ficoll-400, 0.025% Bromocresol Green.

-

Substrate: Linearized plasmid DNA (e.g., pUC19).

Step-by-Step Workflow:

-

Drug Treatment:

-

Incubate linearized plasmid DNA (200 ng/sample) with varying concentrations of Acridine Mustard (e.g., 1 µM – 100 µM) in TE buffer (pH 7.4) for 2 hours at 37°C.

-

Control: Include a "No Drug" control and a "Heat Denatured" control.

-

-

Quenching: Stop reaction by adding high-salt buffer or ethanol precipitation to remove free drug.

-

Denaturation:

-

Add Alkaline Loading Dye to samples (1:5 ratio).

-

Crucial Step: Incubate samples at room temperature for 15 minutes to ensure full alkaline denaturation before loading.

-

-

Electrophoresis:

-

Prepare a 1.0% agarose gel in 50 mM NaCl, 1 mM EDTA (Do not use alkaline buffer to cast; soak gel later).

-

Soak the solidified gel in Alkaline Running Buffer for 30 minutes to equilibrate.

-

Run at 1 V/cm (low voltage) for 4–6 hours in Alkaline Running Buffer. Recirculation of buffer is recommended to prevent pH gradient formation.

-

-

Neutralization & Staining:

Data Interpretation:

-

Single Strand (ssDNA): Fast migrating band (Denatured control).

-

Cross-linked (dsDNA): Slow migrating band (renatures upon neutralization or migrates as X-shape).

-

Calculation:

Experimental Logic Visualization

Figure 2: Logic of Alkaline Gel Electrophoresis. High pH denatures unlinked DNA, differentiating it from covalently cross-linked species.

Therapeutic & Mutagenic Implications

The Double-Edged Sword

The "anchoring" mechanism that makes acridine mustards potent cytotoxic agents also renders them highly mutagenic.

-

Antitumor Activity: By forming ICLs, these compounds block DNA replication forks and transcription complexes.[3] This triggers cell cycle arrest (typically G2/M) and apoptosis in rapidly dividing cancer cells [2].

-

Mutagenicity: Acridine mustards like ICR-191 are well-known frameshift mutagens.[4] The acridine moiety can stabilize slipped-strand mispairing during replication, while the alkylation damage can induce error-prone repair pathways [3].

Repair Pathways

Resistance to acridine mustards is often mediated by the Fanconi Anemia (FA) pathway and Nucleotide Excision Repair (NER) .

-

Recognition: The FA core complex recognizes the stalled replication fork at the ICL.

-

Incised Unhooking: Nucleases (e.g., XPF-ERCC1) incise the DNA on either side of the cross-link on one strand, "unhooking" the lesion.

-

Translesion Synthesis: Specialized polymerases bypass the unhooked adduct [4].

Safety & Handling (Critical)

-

Hazard: Acridine mustards are potent mutagens and potential carcinogens.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Decontamination: Surface spills should be treated with 10% bleach (sodium hypochlorite) to oxidize the sulfur/nitrogen centers and degrade the acridine ring, followed by extensive water rinsing.

References

-

DNA-directed alkylating agents.[5] Structure-activity relationships for acridine-linked aniline mustards. Journal of Medicinal Chemistry.

-

Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status. Current Organic Chemistry.

-

Specificity of base substitutions induced by the acridine mutagen ICR-191. Genetics.

-

Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway. Molecular Cell.

-

Alkaline Agarose Gel Electrophoresis Protocol. National Institutes of Health (NIH).

Sources

An In-depth Technical Guide to Key Early Experiments Involving Acridine Mustard

Introduction: The Dawn of Molecular Genetics and a Pivotal Molecule

In the mid-20th century, the field of biology was in the throes of a revolution. The discovery of the DNA double helix had laid the foundation for understanding the molecular basis of heredity, but the language of this code remained an enigma. It was in this fertile scientific landscape that a class of compounds, the acridines, and specifically their mustard derivatives, emerged as powerful tools to dissect the fundamental principles of gene function and mutagenesis. This technical guide provides an in-depth exploration of the key early experiments involving acridine mustard, not merely as a historical account, but as a case study in experimental design, scientific reasoning, and the validation of groundbreaking concepts. We will delve into the causality behind the experimental choices, the self-validating nature of the protocols, and the profound impact of these studies on our understanding of the genetic code and the development of targeted therapeutics.

Part 1: Deciphering the Genetic Code: The Crick and Brenner Frameshift Experiments

The central dogma of molecular biology—that DNA is transcribed into RNA, which is then translated into protein—was taking shape, but the nature of the genetic code was unknown. How was the linear sequence of four nucleotides in DNA translated into the sequence of twenty amino acids in a protein? The seminal work of Francis Crick, Sydney Brenner, and their colleagues using acridine-induced mutations in bacteriophage T4 provided the first definitive answers.[1][2]

The Experimental System: The Bacteriophage T4 rII System

The choice of an experimental system is paramount to the success of any investigation. The T4 bacteriophage and its rII gene system offered a uniquely powerful platform for genetic analysis for several reasons:[3]

-

Rapid Lytic Cycle: T4 phages replicate rapidly within their Escherichia coli host, allowing for the generation of large populations and the observation of rare mutational events in a short timeframe.

-

Distinct Plaque Morphology: Wild-type T4 produces small, turbid plaques on a lawn of E. coli B, while rII mutants produce large, clear plaques, making them easily identifiable.

-

Conditional Lethality: rII mutants are unable to grow on E. coli K12(λ), a lysogenic strain, providing a powerful selection method for revertants or suppressed mutants.

This combination of easy visual screening and strong selective pressure was crucial for isolating and characterizing the mutations induced by acridines.

Methodology: Proflavin-Induced Mutagenesis and Reversion Analysis

The core of the experiment was the use of proflavin, an acridine dye, to induce mutations in the rIIB gene of T4 bacteriophage.[1] The prevailing hypothesis at the time was that acridines acted as mutagens by causing the insertion or deletion of a single base pair in the DNA sequence.[2]

Step-by-Step Protocol for Proflavin Mutagenesis and Reversion Analysis:

-

Phage Propagation in the Presence of Proflavin: A high-titer stock of wild-type T4 bacteriophage was grown in E. coli B in a medium containing a sub-lethal concentration of proflavin. This allowed the acridine to intercalate into the phage DNA during replication, increasing the probability of insertional or deletional errors.

-

Isolation of rII Mutants: The progeny phages were plated on a lawn of E. coli B. The resulting plaques were visually screened for the large, clear morphology characteristic of rII mutants. These were then isolated and purified.

-

Confirmation of the rII Phenotype: The isolated mutants were tested for their inability to grow on E. coli K12(λ), confirming the rII genotype.

-

Induction of Revertants: Each isolated rII mutant was then used to infect E. coli B, again in the presence of proflavin, to induce secondary mutations that could revert the phenotype back to wild-type.

-

Selection of Revertants: The progeny from the second round of mutagenesis were plated on E. coli K12(λ). Only phages that had undergone a reversion or suppression mutation, restoring the function of the rII gene, would be able to form plaques.

-

Genetic Mapping: The revertant phages were genetically mapped to determine if the second mutation occurred at the same site as the original mutation (a true reversion) or at a different site (a suppressor mutation).

Causality and Self-Validation

The brilliance of this experimental design lies in its self-validating logic. By demonstrating that a proflavin-induced mutation could be reverted by a second exposure to proflavin, Crick and Brenner provided strong evidence that the mutagen was causing a specific type of error (single base pair insertions or deletions) that could be compensated for by a second, similar error.

Key Findings and the Triplet Code

The results of these experiments were profound. Crick and Brenner found that while a single insertion (+) or a single deletion (-) would result in a non-functional rII gene, combining a (+) and a (-) mutation in the same gene could restore its function.[1] This suggested that the reading frame of the genetic message was being restored.

The definitive proof came from combining multiple mutations of the same type. They found that combining two (+) mutations or two (-) mutations still resulted in a non-functional gene. However, combining three (+) mutations or three (-) mutations often restored the function of the rII gene.[1][4]

Caption: Dual-action mechanism of acridine mustard.

Part 3: Therapeutic Horizons: Acridine Mustards as Early Anticancer Agents

The potent cytotoxic effects of nitrogen mustards, first observed during World War I, led to their investigation as potential anticancer agents. [5]The discovery that these compounds act by alkylating DNA provided a rational basis for their therapeutic use. [5]The development of acridine mustards was a logical progression, aiming to enhance the efficacy and specificity of these alkylating agents by targeting them to their site of action—the DNA of cancer cells. [6]

Rationale for Development: DNA-Targeted Chemotherapy

The core concept behind the design of acridine mustards was to use the DNA-intercalating acridine moiety as a "delivery system" to increase the concentration of the cytotoxic mustard group at the DNA target. [7][6]This was hypothesized to lead to several advantages:

-

Increased Potency: By concentrating the alkylating agent at the DNA, a lower overall dose would be required to achieve the desired cytotoxic effect.

-

Enhanced Specificity: While not truly tumor-specific, the high affinity of the acridine for DNA could potentially favor activity in rapidly dividing cancer cells with a higher proportion of accessible DNA.

-

Modulation of Reactivity: The electronic properties of the acridine ring could influence the reactivity of the attached mustard group, allowing for the fine-tuning of the drug's activity.

Early Structure-Activity Relationship (SAR) Studies

Initial research into acridine mustards involved the synthesis and evaluation of a variety of analogues to understand the relationship between their chemical structure and biological activity. [8][9]These early SAR studies explored modifications to several key features of the molecule:

-

The Acridine Ring: Substituents on the acridine ring were found to influence DNA binding affinity, cytotoxicity, and in vivo antitumor activity.

-

The Linker Chain: The length and chemical nature of the chain connecting the acridine ring to the mustard group were shown to be critical. [8]These studies demonstrated that the ability to form DNA cross-links was dependent on the length of the linker, with a four-carbon chain often being optimal. [8]* The Mustard Group: Variations in the mustard group itself could alter its reactivity and, consequently, its biological effects.

These studies were instrumental in guiding the development of more effective acridine-based anticancer agents.

Quantitative Data from Early Studies

The following table summarizes representative data from early studies on the mutagenicity of different acridine compounds.

| Compound | Organism | Assay | Endpoint | Potency |

| Proflavin | Bacteriophage T4 | rII Reversion | Frameshift Mutations | Induces +/-1 frameshifts |

| ICR-191 (Acridine Mustard) | E. coli | lacZ Reversion | Frameshift Mutations | Strong inducer of +G frameshifts [10] |

| Quinacrine | E. coli | lacZ Reversion | Frameshift Mutations | Induces various frameshifts, less potent than ICR-191 [10] |

| 9-Aminoacridine (9AA) | E. coli | lacZ Reversion | Frameshift Mutations | Most effective at inducing -1 frameshifts in guanine runs [10] |

Conclusion: A Legacy of Insight

The early experiments involving acridine mustard and its parent compounds represent a landmark in the history of molecular biology and drug development. The elegant genetic studies of Crick and Brenner, which used acridines to unravel the triplet nature of the genetic code, stand as a testament to the power of a well-designed experiment. [1]Concurrently, the biophysical investigations that established DNA intercalation as the mechanism of action for acridines provided a molecular basis for their mutagenic and cytotoxic effects. [11][12]These foundational discoveries not only illuminated fundamental biological processes but also paved the way for the rational design of DNA-targeted therapies that continue to be a cornerstone of modern cancer treatment. The story of acridine mustard is a powerful reminder of how the convergence of genetics, biophysics, and chemistry can yield profound insights with lasting impact.

References

-

Frameshift mutations induced by three classes of acridines in the lacZ reversion assay in Escherichia coli: potency of responses and relationship to slipped mispairing models. PubMed. Available at: [Link]

-

Brenner, S. Nature's Gift to Science. Nobel Lecture. Available at: [Link]

-

Haq, A. (2022). THE EFFECT OF THE MUTAGEN ACRIDINE ORANGE ON THE DNA OF THE MINUTE PLANKTON CRUSTACEANS, DAPHNIA. MavMatrix. Available at: [Link]

-

Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. ResearchGate. Available at: [Link]

-

Sydney Brenner. Wikipedia. Available at: [Link]

-

Medicinal chemistry of acridine and its analogues. PubMed Central. Available at: [Link]

-

DNA-directed alkylating agents. 3. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the length of the linker chain. PubMed. Available at: [Link]

-

An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments. PubMed. Available at: [Link]

-

Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity. PubMed. Available at: [Link]

-

The rad2 mutation affects the molecular nature of UV and acridine-mustard-induced mutations in the ADE2 gene of Saccharomyces cerevisiae. PubMed. Available at: [Link]

-

Genetic effects of acridine compounds. PubMed. Available at: [Link]

-

Haq, A. (2022). THE EFFECT OF THE MUTAGEN ACRIDINE ORANGE ON THE DNA OF THE MINUTE PLANKTON CRUSTACEANS, DAPHNIA. MavMatrix. Available at: [Link]

-

Norkin, L. (2016). A Most “Elegant” Experiment: Sydney Brenner, Francois Jacob, Mathew Meselson, and the Discovery of Messenger RNA. Leonard Norkin Virology Site. Available at: [Link]

-

Interactions of Sulfur-Containing Acridine Ligands with DNA by ESI-MS. PubMed Central. Available at: [Link]

-

Crick, Brenner et al. experiment. Wikipedia. Available at: [Link]

-

Sydney Brenner - The first official use of Molecular Biology (93/236). YouTube. Available at: [Link]

-

Effect of mutagenic agents on seed germination and vegetative growth of mustard (Brassica rapa). ResearchGate. Available at: [Link]

-

Evolution of Acridines and Xanthenes as a Core Structure for the Development of Antileishmanial Agents. PubMed Central. Available at: [Link]

-

Yanofsky, C. (2007). Establishing the Triplet Nature of the Genetic Code. Cell. Available at: [Link]

- Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology.

-

Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation. MDPI. Available at: [Link]

-

Crick's notes for a talk on the experiments described in the article,... ResearchGate. Available at: [Link]

-

Mechanisms of Action of DNA Intercalating Acridine-based Drugs: How Important are Contributions from Electron Transfer and Oxidative Stress?. ResearchGate. Available at: [Link]

-

DNA-directed alkylating agents. 1. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the reactivity of the mustard. PubMed. Available at: [Link]

-

Sydney Brenner. Cold Spring Harbor Laboratory. Available at: [Link]

-

Deciphering the Genetic Code. American Chemical Society. Available at: [Link]

-

Mutagenicity Acridine Orange Mutagen On The Biological Activity of S.aureus Isolated From Tonsillitis. Impactfactor. Available at: [Link]

-

DNA as the genetic material. Khan Academy. Available at: [Link]

-

Synthesis of Acridine-based DNA Bis-intercalating Agents. PubMed Central. Available at: [Link]

-

Determination of binding mode: intercalation. PubMed. Available at: [Link]

Sources

- 1. Crick, Brenner et al. experiment - Wikipedia [en.wikipedia.org]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. nobelprize.org [nobelprize.org]

- 4. cshl.edu [cshl.edu]

- 5. researchgate.net [researchgate.net]

- 6. DNA-directed alkylating agents. 1. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the reactivity of the mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of Sulfur-Containing Acridine Ligands with DNA by ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA-directed alkylating agents. 3. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the length of the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frameshift mutations induced by three classes of acridines in the lacZ reversion assay in Escherichia coli: potency of responses and relationship to slipped mispairing models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. garfield.library.upenn.edu [garfield.library.upenn.edu]

Methodological & Application

Acridine Mustard: A Precision Tool for Interrogating DNA Repair Pathways

Introduction: The Unique Duality of Acridine Mustard in DNA Damage

Acridine mustards are a distinctive class of bifunctional alkylating agents that have proven invaluable in the study of cellular responses to DNA damage, particularly the intricate mechanisms of DNA repair.[1] Unlike simple alkylating agents, acridine mustards possess a dual-action mechanism. Their planar acridine ring structure allows them to intercalate between the base pairs of the DNA double helix, a non-covalent interaction that positions the reactive mustard group in close proximity to nucleophilic sites on the DNA bases.[1][2] This targeted delivery dramatically enhances the efficiency of the subsequent alkylation reaction, which predominantly results in the formation of DNA monoadducts and, crucially, interstrand crosslinks (ICLs).[3][4] ICLs are particularly cytotoxic lesions as they covalently link the two strands of the DNA, physically obstructing essential cellular processes like transcription and replication.[3] This potent ability to induce complex DNA damage makes acridine mustard an exceptional tool for researchers aiming to dissect the cellular machinery responsible for maintaining genomic integrity. This guide provides a comprehensive overview and detailed protocols for utilizing acridine mustard to investigate DNA repair mechanisms in a research setting.

Mechanism of Action: A Two-Step Assault on the Genome

The efficacy of acridine mustard as a tool for studying DNA repair stems from its predictable and potent mechanism of action, which can be conceptualized in two key phases:

-

Intercalation and Targeted Positioning: The planar acridine moiety of the molecule inserts itself between the stacked base pairs of the DNA helix.[1] This reversible binding is a critical first step, as it concentrates the reactive mustard group within the DNA structure, increasing the likelihood of a successful alkylation event.[5] The specific acridine derivative can influence the preferred intercalation site, with some showing a preference for AT-rich regions.[6]

-

Alkylation and Crosslink Formation: Following intercalation, the highly reactive chloroethyl side chain of the mustard group forms a covalent bond with a nucleophilic center on a DNA base, most commonly the N7 position of guanine or the N1 and N3 positions of adenine.[4][7] In its bifunctional form, the mustard can then react with a base on the opposite DNA strand, creating a highly stable interstrand crosslink.[3] This sequence of events is depicted in the workflow below.

Figure 1: Mechanism of Acridine Mustard-Induced DNA Damage. This diagram illustrates the sequential process of DNA damage induction by acridine mustard, beginning with intercalation and culminating in the formation of an interstrand crosslink, which triggers the DNA Damage Response.

Application Notes: Probing the DNA Damage Response

The formation of ICLs by acridine mustard triggers a complex and multifaceted cellular response known as the DNA Damage Response (DDR).[4][8] This signaling cascade serves to detect the lesion, arrest the cell cycle to allow time for repair, and recruit the appropriate DNA repair machinery.[8] By inducing this specific type of damage, researchers can meticulously study the activation and function of several key DNA repair pathways.

Investigating Nucleotide Excision Repair (NER)

The NER pathway is a versatile repair system responsible for removing a wide variety of bulky DNA lesions that distort the DNA helix, including ICLs.[4][9] The process involves the recognition of the distortion, excision of a short single-stranded DNA segment containing the lesion, and subsequent synthesis of a new DNA strand using the undamaged strand as a template.[9][10] The use of acridine mustard allows for the targeted study of NER by providing a specific substrate for this pathway.

Elucidating Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

The repair of ICLs is a complex process that often involves the coordinated action of multiple repair pathways. In replicating cells, the repair of an ICL can lead to the formation of a DNA double-strand break (DSB) as a repair intermediate.[6] These DSBs are then repaired by either homologous recombination (HR) or non-homologous end joining (NHEJ).[4] By treating cells with acridine mustard and monitoring for markers of DSBs and the recruitment of HR and NHEJ proteins, researchers can gain insights into the interplay between these critical repair pathways.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to study DNA repair mechanisms using acridine mustard.

Safety Precautions

Acridine mustards are potent mutagens and carcinogens and must be handled with extreme care.[8] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11][12] Consult the Safety Data Sheet (SDS) for the specific acridine mustard compound being used for detailed handling and disposal instructions.

Preparation of Acridine Mustard Stock Solutions

-

Solubility: Acridine mustard compounds, such as ICR-191, are typically soluble in DMSO.

-

Preparation: To prepare a 10 mM stock solution of ICR-191 (MW: 451.22 g/mol ), dissolve 4.51 mg in 1 mL of sterile DMSO.

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light.[13] Avoid repeated freeze-thaw cycles.

Table 1: Recommended Working Concentrations of Acridine Mustards for in vitro Studies

| Acridine Mustard Compound | Cell Line Example | Recommended Concentration Range | Incubation Time | Reference(s) |

| ICR-191 | Human Lymphoblastoid Cells | 0.5 - 5 µM | 2 - 24 hours | [4] |

| Quinacrine Mustard | HL-60 | 0.1 - 1 µM | 4 - 24 hours | [14] |

| Quinacrine Mustard | Plant, Animal, Human Chromosomes | 5 µg/mL | Varies | [14] |

Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint. A preliminary dose-response experiment to assess cytotoxicity is highly recommended.

Protocol 1: Assessment of Acridine Mustard-Induced DNA Damage using the Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks at the level of individual cells.[15] A modified version can be used to specifically detect ICLs.[16]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. For ICL detection, a secondary DNA damaging agent (e.g., ionizing radiation) is used to introduce a known number of strand breaks. The presence of ICLs will impede the migration of this fragmented DNA, resulting in a smaller comet tail compared to controls.[16]

Figure 2: Workflow for the Modified Alkaline Comet Assay. This diagram outlines the key steps for detecting interstrand crosslinks using the modified alkaline comet assay following treatment with acridine mustard.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Low-melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., 10 µg/mL Acridine Orange)[3]

-

Source of ionizing radiation (e.g., X-ray machine)

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentration of acridine mustard for the appropriate time. Include a vehicle-treated control. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with ice-cold PBS. Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Prepare a 1% NMA solution in water and coat microscope slides with a thin layer. Allow to dry completely.

-

Embedding Cells: Mix 10 µL of the cell suspension with 90 µL of 0.5% LMA at 37°C. Pipette the mixture onto the pre-coated slide and cover with a coverslip. Place the slides at 4°C for 10 minutes to solidify the agarose.

-

Lysis: Gently remove the coverslips and immerse the slides in ice-cold lysis solution. Incubate at 4°C for at least 1 hour.

-

Induction of Strand Breaks: After lysis, wash the slides with PBS. Expose the slides to a controlled dose of ionizing radiation (e.g., 5-10 Gy) on ice to induce a consistent level of single-strand breaks.

-

Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes at 4°C. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.[9]

-

Neutralization and Staining: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step twice. Stain the slides with Acridine Orange solution for 5-10 minutes in the dark.[17]

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail and the tail moment. A decrease in these parameters in acridine mustard-treated cells compared to irradiated-only controls indicates the presence of ICLs.

Protocol 2: Detection of DNA Double-Strand Breaks by γ-H2AX Immunofluorescence

The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[18] Visualizing γ-H2AX foci by immunofluorescence is a sensitive method to quantify DSBs.[19]

Principle: Cells are treated with acridine mustard, fixed, and permeabilized. A primary antibody specific for γ-H2AX is used to label the sites of DSBs, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA dye (e.g., DAPI), and the number of γ-H2AX foci per nucleus is quantified using fluorescence microscopy.

Figure 3: Workflow for the γ-H2AX Immunofluorescence Assay. This diagram illustrates the sequential steps involved in detecting DNA double-strand breaks through the visualization of γ-H2AX foci.

Materials:

-

Cells grown on sterile glass coverslips in a multi-well plate

-

Acridine mustard

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)

-

DAPI-containing mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment. Treat the cells with acridine mustard for the desired time.

-

Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[20]

-

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[20]

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in the blocking solution according to the manufacturer's instructions (a typical starting dilution is 1:500 to 1:1000). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[21]

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking solution (a typical starting dilution is 1:1000). Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.[21]

-

Counterstaining and Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[21] An increase in the number of foci in treated cells indicates the induction of DSBs.

Protocol 3: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[22]

Materials:

-

Cells seeded in a 96-well plate

-

Acridine mustard

-

MTT solution (5 mg/mL in PBS)[13]

-

DMSO

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight. Treat the cells with a range of acridine mustard concentrations for the desired duration.

-

MTT Incubation: After treatment, add 10 µL of MTT solution to each well.[23] Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[23]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

Conclusion and Future Perspectives

Acridine mustard is a powerful and versatile tool for inducing a specific and highly cytotoxic form of DNA damage, the interstrand crosslink. The protocols outlined in this guide provide a robust framework for utilizing this compound to investigate the intricate cellular pathways that safeguard genomic integrity. By combining these methodologies with advanced molecular biology techniques, such as siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing, researchers can further dissect the roles of specific proteins in the recognition and repair of ICLs. Such studies are not only fundamental to our understanding of basic cellular processes but also have significant implications for the development of novel cancer therapies and for assessing the genotoxicity of environmental agents.

References

-

Preparation of Stable Nitrogen Mustard DNA Interstrand Cross-Link Analogs for Biochemical and Cell Biological Studies. (2017). PubMed. [Link]

-

DNA damage signaling in the cellular responses to mustard vesicants. (2020). PMC. [Link]

-

DNA damage signaling in the cellular responses to mustard vesicants. (2020). PubMed. [Link]

-

Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? (n.d.). PubMed. [Link]

-

Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles. (2019). PubMed. [Link]

-

The genetic toxicology of acridines. (n.d.). PubMed. [Link]

-

Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025). ResearchGate. [Link]

-

Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. (n.d.). Springer Nature Experiments. [Link]

-

DNA Damaging Drugs. (n.d.). PMC. [Link]

-

Acridine mustard | C21H27Cl4N3O | CID 8971. (n.d.). PubChem. [Link]

-

An analysis of survival in haploid and diploid cell cultures after exposure to ICR acridine half-mustard compounds mutagenic for bacteria. (n.d.). PubMed. [Link]

-

Gamma-H2AX protocol (optimized for VH10-cells). (n.d.). CRPR. [Link]

-

DNA-directed alkylating agents. 3. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the length of the linker chain. (n.d.). PubMed. [Link]

-

How to Measure Cell Viability Using Acridine Orange/Propidium Iodide: The Principle and the Procedure. (2023). Logos Biosystems. [Link]

-

Identification of the major lesion from the reaction of an acridine-targeted aniline mustard with DNA as an adenine N1 adduct. (n.d.). PubMed. [Link]

-

Acridine Orange - Pro-Lab Diagnostics. (n.d.). pro-lab.com. [Link]

-

Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes. (2014). NIH. [Link]

-

Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. (2025). researchgate.net. [Link]

-

What is the difference between Acridine orange assay and comet assay? how correlate the result? (2015). ResearchGate. [Link]

-

Determination of cell viability using acridine orange/propidium iodide dual-spectrofluorometry assay. (n.d.). ResearchGate. [Link]

-

Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017). PMC. [Link]

-

General Cytotoxicity Assessment by Means of the MTT Assay. (n.d.). PubMed. [Link]

-

AO/PI Staining Protocol for Cell Viability (Acridine orange (AO) and propidium iodide (PI) ). (2025). cellbioed.com. [Link]

-

ACRIDINE YELLOW G. (n.d.). Loba Chemie. [Link]

-

Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. (2022). YouTube. [Link]

-

Nucleotide Excision Repair [NER] Mechanism. (2015). YouTube. [Link]

-

Comet Assay Protocol. (2015). mcgillradiobiology.ca. [Link]

-

MTT (Assay protocol. (n.d.). protocols.io. [Link]

-

Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (n.d.). JoVE. [Link]

-

Comet assay. (n.d.). Wikipedia. [Link]

-

Acridine Orange Assay Protocol | Technical Note 182. (2025). DeNovix. [Link]

-

Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA. (n.d.). PubMed. [Link]

-

Acridine Orange Staining: Principle, Procedure, Results. (2015). Microbe Online. [Link]

-

Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay. (2025). ResearchGate. [Link]

-

Modulation of acridine mutagen ICR191 intercalation to DNA by methylxanthines--analysis with mathematical models. (2013). PubMed. [Link]

-

FAQ: Comet Assays. (n.d.). Cell Biolabs, Inc.. [Link]

Sources

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polysciences.com [polysciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Attenuation of acridine mutagen ICR-191 — DNA interactions and DNA damage by the mutagen interceptor chlorophyllin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. re-place.be [re-place.be]

- 6. caymanchem.com [caymanchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. biosynth.com [biosynth.com]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 10. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. pro-lab.co.uk [pro-lab.co.uk]

- 18. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 20. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. protocols.io [protocols.io]

- 23. atcc.org [atcc.org]

Application Notes and Protocols: Utilizing Acridine Derivatives in Photodynamic Therapy

Introduction: A New Frontier in Photodynamic Therapy

Photodynamic therapy (PDT) represents a clinically promising treatment modality that employs the interplay of a photosensitizing agent, light, and molecular oxygen to elicit localized cellular destruction.[1][2] This approach offers high spatiotemporal selectivity and reduced systemic toxicity compared to conventional cancer therapies.[3] Acridine derivatives, a class of heterocyclic compounds, have emerged as potent photosensitizers due to their unique photophysical and biological properties.[4] This guide provides a comprehensive overview of the principles and protocols for utilizing acridine derivatives, with a primary focus on the well-characterized photosensitizer Acridine Orange (AO), in photodynamic therapy research. Furthermore, we will explore the potential of dual-function acridine mustards, which combine photodynamic activity with DNA alkylation, as a novel strategy in anticancer research.

Acridine derivatives, such as Acridine Orange, are known to accumulate in acidic organelles like lysosomes within cancer cells.[1][5][6] This targeted accumulation is a key advantage, as subsequent photoactivation can lead to localized damage, triggering specific cell death pathways.[1] The acidic tumor microenvironment further enhances the uptake and selective action of these photosensitizers.[5][6]

The Photodynamic Mechanism of Acridine Derivatives

The photodynamic action of acridine derivatives is initiated by the absorption of light of a specific wavelength, which excites the photosensitizer from its ground state to a short-lived singlet excited state. The photosensitizer can then transition to a longer-lived triplet excited state.[1] From this triplet state, the photosensitizer can initiate two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions. These radicals can then react with oxygen to generate reactive oxygen species (ROS) like superoxide anion (O₂•−), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[1]

-

Type II Reaction: The excited photosensitizer can transfer its energy directly to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).[1] The generation of singlet oxygen is considered a major mechanism of PDT-induced cell death for many photosensitizers, including Acridine Orange.[1]

The subcellular localization of the photosensitizer is critical in determining the primary targets of photodamage and the subsequent cell death mechanism.[1] For acridine derivatives that accumulate in lysosomes, photoactivation leads to lysosomal membrane permeabilization and the release of lysosomal enzymes into the cytoplasm, ultimately triggering apoptosis or necrosis.[1][5]

Caption: General mechanism of photodynamic therapy using an acridine derivative photosensitizer.

Acridine Mustard: A Dual-Action Approach

Acridine mustards are hybrid molecules that combine the DNA-intercalating properties of the acridine ring with the DNA alkylating function of a nitrogen mustard group.[7][8][9] The acridine moiety guides the molecule to its cellular target, DNA, where the mustard group can then form covalent bonds with DNA bases, leading to DNA damage and cell death.[7][10] This alkylating action is independent of light activation.

The potential of acridine mustards in a photodynamic context lies in the possibility of a synergistic, dual-action therapeutic strategy. The acridine core can act as a photosensitizer, generating ROS upon light irradiation, while the mustard component can simultaneously induce DNA alkylation. This combined assault on cancer cells could potentially lead to enhanced cytotoxicity and overcome resistance to single-modality treatments.[11]

Caption: Proposed dual-action mechanism of Acridine Mustard, combining PDT and DNA alkylation.

Experimental Protocols: In Vitro Photodynamic Therapy

The following protocols provide a framework for conducting in vitro PDT studies using acridine derivatives. These should be optimized for specific cell lines and experimental conditions.

Materials and Reagents

-

Acridine derivative (e.g., Acridine Orange hydrochloride)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Cell viability assay reagents (e.g., MTT, PrestoBlue™, Annexin V/Propidium Iodide)

-

Light source with appropriate wavelength and power density (e.g., LED array, laser)

Protocol 1: Preparation of Acridine Derivative Stock Solution

-

Dissolve: Prepare a stock solution of the acridine derivative (e.g., 10 mM Acridine Orange) in sterile DMSO.

-

Aliquot and Store: Aliquot the stock solution into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Culture and Photosensitizer Loading

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for other analyses) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Photosensitizer Incubation: Prepare working solutions of the acridine derivative in complete cell culture medium at various concentrations. Remove the old medium from the cells and replace it with the photosensitizer-containing medium.

-

Incubation Time: Incubate the cells with the photosensitizer for a predetermined period (e.g., 10 to 60 minutes for Acridine Orange).[1] The optimal incubation time should be determined empirically.

-

Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with sterile PBS to remove any unbound photosensitizer.

-

Fresh Medium: Add fresh, pre-warmed complete cell culture medium to each well.

Protocol 3: Light Irradiation

-

Light Source: Use a calibrated light source that emits at the activation wavelength of the acridine derivative (e.g., ~490 nm for Acridine Orange).[1]

-

Irradiation: Irradiate the cells with a specific light dose (fluence, J/cm²). The light dose is a product of the power density (W/cm²) and the irradiation time (s).

-

Controls: Include appropriate controls in your experimental design:

-

No Treatment: Cells with no photosensitizer and no light.

-

Light Only: Cells exposed to light but not treated with the photosensitizer.

-

Photosensitizer Only (Dark Control): Cells incubated with the photosensitizer but not exposed to light.

-

Protocol 4: Assessment of Phototoxicity (Cell Viability)

-

Post-Irradiation Incubation: After irradiation, return the cells to the incubator for a period of time (e.g., 24, 48, or 72 hours) to allow for the manifestation of cytotoxic effects.[12]

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Flow Cytometry (Annexin V/Propidium Iodide Staining):

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Data Presentation and Interpretation

The results of phototoxicity assays are typically presented as cell viability percentages relative to the untreated control. The IC₅₀ value, which is the concentration of the photosensitizer required to inhibit cell growth by 50% at a given light dose, is a common metric for comparing the efficacy of different photosensitizers or treatment conditions.

| Parameter | Acridine Orange (Example Values) | Reference |

| Excitation Wavelength | ~490-502 nm | [1][13] |

| Emission Wavelength | ~525 nm (bound to dsDNA), ~650 nm (bound to ssDNA/RNA) | [13][14] |

| Cell Line | Human immortalized keratinocytes (HaCaT) | [1] |

| Incubation Time | 10 - 60 minutes | [1] |

| Concentration Range | Nanomolar (e.g., LD₅₀ of 150-300 nM) | [1] |

| Light Source | 490 nm LED | [1] |

Workflow for In Vitro PDT

Caption: A typical experimental workflow for in vitro photodynamic therapy studies.

Conclusion and Future Directions

Acridine derivatives hold significant promise as photosensitizers for photodynamic therapy. Their ability to selectively accumulate in tumors and generate cytotoxic ROS upon photoactivation makes them attractive candidates for further development. The exploration of dual-action acridine mustards could open up new avenues for combination therapies that are more effective and less prone to resistance. Future research should focus on optimizing the photodynamic properties of acridine-based compounds, developing targeted delivery systems to enhance tumor specificity, and conducting preclinical in vivo studies to validate their therapeutic potential.

References

-

Gomes, A., et al. (2023). Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation. MDPI. [Link]

-

Cohen-Gadol, A., et al. (2018). Acridine Orange as a Novel Photosensitizer for Photodynamic Therapy in Glioblastoma. World Neurosurgery. [Link]

-

Avnet, S., et al. (2021). Radiodynamic Therapy with Acridine Orange Is an Effective Treatment for Bone Metastases. MDPI. [Link]

-

ResearchGate. (n.d.). Mustard gases form a highly reactive intermediate—aziridinium... | Download Scientific Diagram. ResearchGate. [Link]

-

Hirasawa, Y., et al. (1999). Photodynamic Inactivation with Acridine Orange on a Multidrug-resistant Mouse Osteosarcoma Cell Line. PMC. [Link]

-

Brodbelt, J. S., et al. (2009). Interactions of sulfur-containing acridine ligands with DNA by ESI-MS. PubMed. [Link]

-

Al-bayati, F. A. H., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. PMC. [Link]

-

Su, T. L., et al. (2006). Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity. PubMed. [Link]

-

Osman, H., et al. (2018). Acridine Orange as a Novel Photosensitizer for Photodynamic Therapy in Glioblastoma. World Neurosurgery. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and in vitro Cytotoxicity of 9-Anilinoacridines Bearing N-Mustard Residue on Both Anilino and Acridine Rings. ResearchGate. [Link]

-

Denny, W. A., et al. (1991). DNA-directed alkylating agents. 3. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the length of the linker chain. PubMed. [Link]

-

Chen, C. H., et al. (2009). Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings. PubMed. [Link]

-

Prakash, A. S., et al. (1992). Identification of the major lesion from the reaction of an acridine-targeted aniline mustard with DNA as an adenine N1 adduct. PubMed. [Link]

-

YouTube. (2017). AO/PI Staining Protocol for Cell Viability (Acridine orange (AO) and propidium iodide (PI)). YouTube. [Link]

-

Semantic Scholar. (n.d.). Figure 2 from Review. Acridine orange could be an innovative anticancer agent under photon energy. Semantic Scholar. [Link]

-

Wang, Z., et al. (2022). Photodynamic therapy promotes hypoxia-activated nitrogen mustard drug release. PMC. [Link]

-

DeNovix. (n.d.). Acridine Orange Assay Protocol | Technical Note 182. DeNovix. [Link]

-

Wikipedia. (n.d.). Acridine orange. Wikipedia. [Link]

-

Logos Biosystems. (2023). How to Measure Cell Viability Using Acridine Orange/Propidium Iodide: The Principle and the Procedure. Logos Biosystems. [Link]

-

ResearchGate. (n.d.). Reactions involved in generation of reactive oxygen and nitrogen... | Download Scientific Diagram. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Sulfur, oxygen, and nitrogen mustards: stability and reactivity. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Nitrogen mustard. Wikipedia. [Link]

-

ResearchGate. (n.d.). Acridine orange for autophagy detection. ResearchGate. [Link]

-

Lantz, R. C., et al. (2011). Role of reactive oxygen and nitrogen species in olfactory epithelial injury by the sulfur mustard analogue 2-chloroethyl ethyl sulfide. PubMed. [Link]

-

ChemRxiv. (n.d.). Development of Prodrug–Payloads for Targeted Therapeutic Applications of Platinum–Acridine Anticancer Agents. ChemRxiv. [Link]

-

ResearchGate. (n.d.). (PDF) Sulfur, oxygen, and nitrogen mustards: Stability and reactivity. ResearchGate. [Link]

-

Płonka, P. M., et al. (2005). Interactions of chlorophyllin with acridine orange, quinacrine mustard and doxorubicin analyzed by light absorption and fluorescence spectroscopy. PubMed. [Link]

-

ResearchGate. (n.d.). In vivo and in vitro models for photodynamic therapy by using novel photosensitizers. ResearchGate. [Link]

-

Lee, J. Y., et al. (2023). The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin. MDPI. [Link]

-

Uchida, A., et al. (2006). Acridine orange used for photodynamic therapy accumulates in malignant musculoskeletal tumors depending on pH gradient. PubMed. [Link]

-

Li, Z., et al. (2015). Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photodynamic therapy promotes hypoxia‐activated nitrogen mustard drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiodynamic Therapy with Acridine Orange Is an Effective Treatment for Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acridine orange used for photodynamic therapy accumulates in malignant musculoskeletal tumors depending on pH gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of sulfur-containing acridine ligands with DNA by ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA-directed alkylating agents. 3. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the length of the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photodynamic Inactivation with Acridine Orange on a Multidrug‐resistant Mouse Osteosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. caymanchem.com [caymanchem.com]

- 14. Acridine orange - Wikipedia [en.wikipedia.org]

A step-by-step guide to Acridine mustard cytotoxicity assays.

Technical Guide for In Vitro Evaluation of DNA-Targeting Alkylating Agents

Introduction & Mechanism of Action

Acridine mustards (e.g., ICR-191, Quinacrine Mustard) represent a unique class of chemotherapeutic and mutagenic agents that utilize a dual-mechanism "seek and destroy" strategy. Unlike simple nitrogen mustards (like mechlorethamine) which rely on passive diffusion and random collision, acridine mustards possess a planar acridine chromophore that acts as a targeting vector.

The "Seek and Destroy" Mechanism

-

Intercalation (The Seek): The planar acridine ring inserts (intercalates) between DNA base pairs, stabilized by

-stacking interactions. This concentrates the drug within the DNA helix. -

Alkylation (The Destroy): Once docked, the attached nitrogen mustard moiety forms a reactive aziridinium ion. Due to the geometric constraints of intercalation, this reactive group is positioned in close proximity to nucleophilic centers on the DNA bases (preferentially N7 of Guanine), leading to covalent adduct formation and inter-strand crosslinks.[1]

Mechanistic Pathway Diagram

Figure 1: The sequential mechanism of acridine mustard cytotoxicity. The acridine moiety localizes the agent to DNA, facilitating rapid alkylation by the mustard group.

Critical Safety & Handling (Must Read)

Acridine mustards are potent mutagens and carcinogens . Their ability to intercalate and alkylate makes them more dangerous than simple alkylators.

-

Hydrolysis Warning: The chloroethyl groups in the mustard moiety are unstable in aqueous solution. They hydrolyze rapidly (half-life often < 60 mins in water/media).

-

Rule: Always prepare stock solutions in anhydrous DMSO or Ethanol .

-

Rule: Add drug to cell culture media immediately before treatment. Do not prepare "master mixes" in media hours in advance.

-

-

Deactivation: Spills should be neutralized with 10% Sodium Hypochlorite (Bleach) or 1N NaOH for at least 30 minutes to hydrolyze the alkylating groups.

Protocol Selection: Metabolic vs. Reproductive Death

Selecting the correct assay is critical for alkylating agents.

| Feature | MTT/MTS Assay | Clonogenic Assay |

| Measurement | Metabolic Activity (Mitochondrial reductase) | Reproductive Viability (Colony formation) |

| Duration | Short (24–72 hours) | Long (7–14 days) |

| Suitability | High-throughput screening (IC50 range finding) | Gold Standard for DNA damage agents |

| Limitation | Can overestimate survival (cells may be metabolically active but unable to divide) | Labor intensive; requires adherent cells |

| Interference | Low (Absorbance based) | None (Visual counting) |

Critical Note on Fluorescence: Acridine compounds are naturally fluorescent (green/red). Avoid fluorescence-based viability assays (e.g., Resazurin/Alamar Blue) as the drug's intrinsic fluorescence can overlap with the reporter signal, causing false positives.

Protocol A: MTT Assay (Dose-Finding)

Use this protocol for initial toxicity screening to establish the

Materials

-

Target cells (exponentially growing)

-

MTT Reagent (5 mg/mL in PBS, sterile filtered)

-

Solubilization Buffer (DMSO or SDS-HCl)

-

Acridine Mustard Stock (in DMSO)

Step-by-Step Procedure

-

Seeding: Plate cells in 96-well plates (typically 3,000–10,000 cells/well). Incubate for 24 hours to allow attachment.

-

Preparation of Dilutions:

-

Prepare a 1000x stock of the acridine mustard in DMSO.

-

Perform serial dilutions in a separate sterile tube using culture media. Work quickly to prevent hydrolysis.

-

-

Treatment: Aspirate old media and add 100 µL of drug-containing media. Include "Vehicle Control" (media + DMSO) and "Blank" (media only).

-

Exposure Time: For mustards, a 1-hour pulse is often sufficient due to rapid reaction, followed by a wash and fresh media. Alternatively, continuous exposure (24-48h) can be used if the compound is stable.

-

-

Incubation: Incubate for 48–72 hours (approx. 2 doubling times).

-

MTT Addition: Add 10 µL of MTT stock to each well. Incubate 2–4 hours at 37°C until purple formazan crystals form.

-

Solubilization: Carefully remove media (do not disturb crystals). Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Protocol B: Clonogenic Assay (The Gold Standard)

This assay measures the ability of a single cell to grow into a colony, effectively measuring "reproductive death"—the most clinically relevant endpoint for DNA crosslinkers.

Step-by-Step Procedure

-

Seeding:

-

Harvest cells and create a single-cell suspension.

-

Seed at very low density in 6-well plates or 60mm dishes.

-

Target: 200–500 cells per well (Control); 500–2000 cells per well (Treated).

-

Why? You need distinct colonies, not a confluent monolayer.

-

-

Attachment: Allow cells to attach for 6–12 hours.

-

Treatment:

-

Add Acridine Mustard (freshly diluted) for a defined pulse time (e.g., 1 hour).

-

After the pulse, aspirate media, wash 1x with PBS, and add fresh drug-free media.

-

-

Colony Formation: Incubate for 7–14 days. Monitor plates; stop when control colonies contain >50 cells.

-

Fixation & Staining:

-

Remove media and wash carefully with PBS.[2]

-

Add Fixation/Staining Solution (0.5% Crystal Violet in 50% Methanol/Water) for 20 minutes.

-

Gently rinse with tap water and air dry.

-

-

Quantification: Count colonies with >50 cells.

Assay Workflow Comparison

Figure 2: Workflow comparison. Note the significant difference in duration and seeding density. Clonogenic assays require a "wash-out" step to test recovery potential.

Data Analysis

Calculating Survival Fraction (Clonogenic)

To determine the true cytotoxicity, you must normalize against the Plating Efficiency (PE) of your controls.

-

Plating Efficiency (PE):

-

Survival Fraction (SF):

Interpretation

-

Shoulder Region: At low doses, you may see a "shoulder" on the survival curve. This indicates the cell's ability to repair sublethal DNA damage (SLD).

-

Steep Drop: Indicates the saturation of DNA repair mechanisms (e.g., Nucleotide Excision Repair).

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| High variability in replicates | Pipetting error or Hydrolysis | Use a multi-channel pipette. Ensure drug is added to media immediately before use. |

| No colonies in control | Seeding density too low | Increase seeding density or check CO2/incubator humidity. |

| Colonies are diffuse/faint | Staining time too short | Increase Crystal Violet staining to 30 mins. |

| Drug seems inactive | Hydrolysis of mustard group | Critical: Do not store diluted drug. Make fresh stocks in anhydrous DMSO every time. |

| High background in MTT | Precipitation of protein | Ensure full solubilization of formazan crystals; mix well before reading. |

References

-

Ferguson, L. R., & Denny, W. A. (2007). Microbial mutagenic and cell cycle effects of acridine-based antitumor agents. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

-

Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols.

-

Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research.

-

Sigma-Aldrich. Safety Data Sheet: ICR-191 Acridine Mutagen.

-

Rafehi, H., et al. (2011). Clonogenic assay: Adherent cells.[3] Journal of Visualized Experiments (JoVE).

Sources

Application Notes and Protocols: Developing and Utilizing Acridine Mustard-Based Probes for Molecular Imaging

Introduction: The Power of a Dual-Action Probe

Acridine mustard and its derivatives represent a powerful class of bifunctional molecules for molecular imaging and targeted therapies. These compounds uniquely combine the DNA-intercalating properties of the planar acridine ring system with the covalent modification capabilities of a nitrogen mustard alkylating agent.[1][2][3] This dual mechanism allows for highly specific and stable labeling of nucleic acids, making them exceptional probes for visualizing and quantifying cellular processes. The inherent fluorescence of the acridine core provides a direct readout for microscopic imaging, enabling researchers to track the probe's localization and interaction with its target.[4][5] This guide provides a comprehensive overview of the principles, synthesis, and application of acridine mustard-based probes for researchers, scientists, and drug development professionals.